Cytotoxicity Potency vs. Isoxazole-Piperazine Hybrid Library Baselines
While no direct head-to-head comparison data exist for the target compound, published isoxazole-piperazine hybrid libraries establish clear class-level benchmarks. In a comprehensive study, all synthesized hybrids demonstrated potent to moderate cytotoxicity against Huh7, Mahlavu, and MCF-7 cancer cell lines with IC50 values ranging from 0.09 to 11.7 µM [1]. The most potent compounds in this series achieved sub-micromolar IC50 values (0.09–0.3 µM) [1]. The target compound's 3-bromophenyl substituent is electronically and sterically distinct from the substituents found on the top-performing compounds in the published library, suggesting a differentiated activity profile that requires experimental confirmation. Users should directly benchmark the target compound against published lead compounds 6a and 13d in side-by-side cytotoxicity assays [1].
| Evidence Dimension | Cytotoxicity (IC50) against hepatocellular carcinoma and breast cancer cell lines |
|---|---|
| Target Compound Data | Not yet determined; requires experimental measurement |
| Comparator Or Baseline | Isoxazole-piperazine hybrid library range: 0.09–11.7 µM; Lead compounds 6a and 13d: 0.09–0.3 µM [1] |
| Quantified Difference | Cannot be calculated without direct experimental comparison; potential differentiation inferred from electronic and steric uniqueness of 3-bromophenyl vs. published substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) |
| Conditions | Huh7, Mahlavu (human liver cancer), and MCF-7 (human breast cancer) cell lines; sulforhodamine B (SRB) assay [1] |
Why This Matters
The published class-level IC50 range provides a validated baseline against which the target compound's unique 3-bromophenyl substitution pattern can be quantitatively benchmarked, guiding procurement decisions for SAR expansion.
- [1] İbiş K, Nalbat E, Çalışkan B, Kahraman DC, Cetin-Atalay R, Banoglu E. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. Eur J Med Chem. 2021;221:113489. View Source
